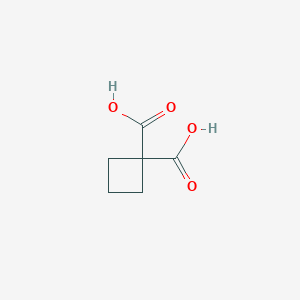

1,1-Cyclobutanedicarboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

cyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQPAEQGAVNNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063892 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-51-2 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutane-1,1-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-CYCLOBUTANEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV866VZU2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,1-cyclobutanedicarboxylic acid, a compound of interest in the design of platinum-based anticancer drugs like carboplatin. This document outlines the crystallographic data, experimental methodologies, and key structural features, offering a foundational resource for further research and development.

Crystal Structure and Conformation

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Studies have been conducted at both room temperature and at a low temperature of 20 K to gain precise insights into its molecular geometry and packing.

At room temperature, the crystal structure exhibits disorder, with one of the carbon atoms of the cyclobutane (B1203170) ring (C3) occupying sites on either side of the plane formed by the other three ring atoms.[1] This suggests a dynamic inversion of the ring conformation at this temperature.[2] To obtain a more precise and ordered structure, a low-temperature analysis at 20 K was performed.[1][3]

The low-temperature study reveals an ordered structure with the space group P2₁/c and Z=4 (four molecules per unit cell).[1] The cyclobutane ring is puckered, deviating slightly from mm symmetry.[1][3] The two carboxylic acid groups are engaged in intermolecular hydrogen bonding, forming centrosymmetric dimers where each acid group is hydrogen-bonded to another acid group through an inversion center.[1][3]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from the X-ray diffraction analysis of this compound at 20 K.

Table 1: Unit Cell Parameters at 20 K [1][3]

| Parameter | Value |

| a | 5.983(2) Å |

| b | 10.374(4) Å |

| c | 10.917(3) Å |

| β | 101.19(3)° |

| Volume | 664.8(4) ų |

| Space Group | P2₁/c |

| Z | 4 |

Table 2: Selected Bond Lengths at 20 K [1][3]

| Bond | Average Length (Å) |

| Cα–Cβ | 1.560 |

| Cβ–Cγ | 1.548 |

| C=O | 1.223 |

| C–OH | 1.323 |

| O···O (H-bond) | 2.65 |

Table 3: Selected Bond Angles at 20 K [1][3]

| Angle | Average Value (°) |

| C2–C1–C4 (at Cα) | 88.52 |

| C1–C2–C3 / C1–C4–C3 (at Cβ) | 89.11 |

| C2–C3–C4 (at Cγ) | 89.35 |

Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester.[4][5] The ethyl ester is prepared by the condensation of ethyl malonate with trimethylene bromide in the presence of sodium ethoxide.[4][5] The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed using potassium hydroxide, followed by acidification to yield the final product.[4] The crude product is purified by crystallization from hot ethyl acetate (B1210297).[4]

B. Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a suitable solvent, such as by slow evaporation from an ethyl acetate solution.

-

Data Collection: A selected crystal is mounted on a diffractometer. For the low-temperature study, the crystal is cooled to 20 K. X-ray diffraction data, consisting of the intensities of a large number of reflections, are collected.[3]

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure. Direct methods are typically used to determine the initial atomic positions.[2] The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[3]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,1-cyclobutanedicarboxylic acid. This document details the expected spectral data, a thorough experimental protocol for acquiring the spectrum, and a logical workflow for the analysis. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who work with or encounter cyclobutane-containing molecular scaffolds.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the carboxylic acid protons and the methylene (B1212753) protons of the cyclobutane (B1203170) ring. Due to the puckered conformation of the cyclobutane ring, the methylene protons can exhibit complex splitting patterns.[1] The typical solvent for acquiring the spectrum of this compound is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it effectively dissolves the polar dicarboxylic acid.[2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 2H | The chemical shift can be concentration-dependent and the peak is often broad due to hydrogen bonding and chemical exchange.[1] |

| -CH₂- (C2, C4) | ~2.2 - 2.4 | Multiplet (m) | 4H | Protons α to the carboxylic acid groups. These appear as a complex multiplet due to geminal and vicinal coupling. |

| -CH₂- (C3) | ~1.8 - 2.0 | Multiplet (m) | 2H | Protons β to the carboxylic acid groups. This signal is also a complex multiplet resulting from coupling with the adjacent methylene protons. |

Note on Coupling Constants: The methylene protons of the cyclobutane ring typically display complex second-order coupling effects, making the precise determination of individual coupling constants challenging from a standard 1D ¹H NMR spectrum. The non-planar, puckered conformation of the cyclobutane ring leads to magnetic non-equivalence of the geminal and vicinal protons, resulting in these complex splitting patterns.[1] Advanced 2D NMR techniques, such as COSY and J-resolved spectroscopy, may be necessary for a more detailed analysis of the coupling network.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: this compound (solid, powder).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D).

-

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently warm and vortex the vial to ensure complete dissolution of the solid.

-

Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

Software: Standard spectrometer control and data processing software.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton NMR.

-

Solvent: DMSO.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard 30° or 45° pulse sequence.

-

Spectral Width: 0 to 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64 scans (adjust to achieve an adequate signal-to-noise ratio).

-

Receiver Gain: Autogain or manually adjusted to avoid signal clipping.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Workflow for ¹H NMR Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

Caption: Workflow for the ¹H NMR analysis of this compound.

References

An In-Depth Technical Guide to the FT-IR Spectral Data of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral data for 1,1-Cyclobutanedicarboxylic acid. It includes a detailed presentation of the spectral data, experimental protocols for obtaining the spectra, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who are working with or characterizing this compound.

FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its functional groups and carbon skeleton. The data presented below was obtained from a solid-phase measurement and is crucial for the identification and structural elucidation of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad, Strong | O-H stretching vibration of the carboxylic acid dimer |

| 1700 | Strong | C=O stretching vibration of the carboxylic acid |

| 1420 | Medium | CH₂ scissoring |

| 1315 | Medium | C-O stretching and O-H in-plane bending |

| 1225 | Strong | C-O stretching and O-H in-plane bending |

| 940 | Medium, Broad | O-H out-of-plane bending of the dimer |

| 880 | Weak | Ring Vibration |

| 800 | Weak | Ring Vibration |

| 760 | Weak | CH₂ rocking |

| 550 | Weak | C-C=O bending |

Experimental Protocols

The FT-IR spectrum of solid this compound can be reliably obtained using two primary sampling techniques: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die set

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

This compound sample

-

Analytical balance

-

Spatula

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

-

Grinding and Mixing: Add the sample to an agate mortar along with approximately 100-200 mg of the dried KBr powder. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[2] A vacuum port on the die can be used during pressing to remove trapped air and improve pellet quality.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR)-FT-IR Method

ATR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean. If necessary, wipe it gently with a lint-free cloth dampened with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Background Scan: With the clean and empty ATR crystal, record a background spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[3]

-

Sample Scan: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly.

Workflow Visualization

The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of this compound.

Caption: Workflow for FT-IR analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclobutanedicarboxylic acid (CAS No. 5445-51-2), a geminal dicarboxylic acid, is a pivotal building block in organic synthesis, most notably as a key precursor in the production of the second-generation platinum-based anticancer drug, carboplatin (B1684641).[1][2] Its rigid cyclobutane (B1203170) core imparts unique conformational constraints that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals in their work with this versatile compound.

Physical Properties

This compound is a white, fine crystalline powder at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₄ | [3] |

| Molecular Weight | 144.13 g/mol | [4] |

| Melting Point | 156-161 °C | [1][5] |

| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Very soluble in water. Slightly soluble in DMSO and Methanol. | [4] |

| pKa₁ | 3.13 (at 25 °C) | [4] |

| pKa₂ | 5.88 (at 25 °C) | [4] |

| Density | 1.534 g/cm³ (Predicted) | [4] |

| Flash Point | 189.6 °C | [4] |

| Vapor Pressure | 2.27 x 10⁻⁶ mmHg at 25 °C | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the two carboxylic acid groups attached to the same carbon atom of the cyclobutane ring.

Acidity

As a dicarboxylic acid, it undergoes two distinct deprotonation steps, characterized by its pKa values of 3.13 and 5.88.[4] The first deprotonation is more favorable due to the electron-withdrawing inductive effect of the second carboxylic acid group.

Decarboxylation

Upon heating to temperatures around 160-170 °C, this compound undergoes decarboxylation to yield cyclobutanecarboxylic acid and carbon dioxide.[5][6] This reaction is a common feature of gem-dicarboxylic acids.

Esterification

The carboxylic acid groups can readily undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding diesters.

Role in Carboplatin Synthesis

A critical application of this compound is in the synthesis of carboplatin. It acts as a bidentate ligand, replacing the two chloride ligands in cisplatin (B142131) or its aqua complex, to form the more stable and less toxic carboplatin.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

This protocol is adapted from a well-established procedure.[5]

Materials:

-

Ethyl malonate

-

Trimethylene bromide

-

Sodium

-

Absolute ethanol

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

-

Ether

-

Ethyl acetate (B1210297)

-

Calcium chloride

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

-

A mixture of ethyl malonate and trimethylene bromide is added to the flask.

-

The sodium ethoxide solution is added dropwise to the reaction mixture while maintaining the temperature at 60-65 °C.

-

After the addition is complete, the mixture is heated under reflux until the reaction is complete.

-

The crude diethyl 1,1-cyclobutanedicarboxylate is isolated via steam distillation.

-

The ester is then saponified by refluxing with a solution of potassium hydroxide in ethanol.

-

After removal of ethanol, the resulting potassium salt is dissolved in water and acidified with hydrochloric acid.

-

The precipitated this compound is extracted with ether.

-

The ether extract is dried over anhydrous calcium chloride, and the ether is evaporated.

-

The crude product is purified by recrystallization from hot ethyl acetate to yield pure this compound.

Determination of Melting Point

A standard capillary melting point method can be employed.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The two pKa values of this compound can be determined by potentiometric titration.

Materials and Apparatus:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.

-

The pH electrode is calibrated using standard buffer solutions.

-

The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until the pH has risen significantly beyond the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The two equivalence points are determined from the points of maximum slope on the titration curve (or from the peaks of the first derivative plot).

-

The pKa₁ is equal to the pH at the first half-equivalence point (half the volume of NaOH required to reach the first equivalence point).

-

The pKa₂ is equal to the pH at the second half-equivalence point (the volume of NaOH at the first equivalence point plus half the volume of NaOH required to go from the first to the second equivalence point).

Visualization of Key Chemical Transformations

Synthesis of Carboplatin

The reaction of this compound with an aqueous complex of cisplatin is a key step in the production of carboplatin.

Conclusion

This compound is a compound of significant interest due to its unique structural features and its critical role in the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating a deeper understanding of its properties and enabling its effective utilization in synthesis and drug development. The provided experimental methodologies serve as a practical foundation for the characterization and application of this important chemical entity.

References

- 1. 110920250 [thermofisher.com]

- 2. This compound | 5445-51-2 [chemicalbook.com]

- 3. This compound | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 1,1-Cyclobutanedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1-Cyclobutanedicarboxylic acid in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and materials science, this document synthesizes available information and provides detailed experimental protocols for in-house determination. While quantitative solubility data for this compound is not extensively published, this guide offers insights based on its chemical properties and data from analogous compounds.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of two polar carboxylic acid groups and a nonpolar cyclobutane (B1203170) ring results in a nuanced solubility profile across different organic solvents.

Solubility Data Overview

Direct, quantitative solubility data for this compound in a range of organic solvents remains scarce in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable guidance. One source indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

To offer a broader perspective, the following table includes qualitative data for the target compound and quantitative data for analogous dicarboxylic acids. It is crucial to note that the solubility of dicarboxylic acids can be influenced by an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms (like adipic acid) may exhibit different solubility trends compared to those with an odd number (like glutaric acid).

| Compound | Solvent | Temperature (°C) | Solubility | Notes |

| This compound | DMSO | Not Specified | Slightly Soluble | Qualitative observation. |

| This compound | Methanol | Not Specified | Slightly Soluble | Qualitative observation. |

| Cyclobutanecarboxylic acid | Ethanol | Not Specified | Moderately Soluble | Analogous compound with a single carboxylic acid group. |

| Cyclobutanecarboxylic acid | Acetone | Not Specified | Moderately Soluble | Analogous compound with a single carboxylic acid group. |

| Cyclobutanecarboxylic acid | Diethyl Ether | Not Specified | Better Solubility | Compared to water; analogous compound. |

| Glutaric Acid (n=3) | Acetone | 20 | 41.5 g/100g | Example of an odd-numbered linear dicarboxylic acid. Data from various literature sources. |

| Adipic Acid (n=4) | Acetone | 25 | 7.2 g/100g | Example of an even-numbered linear dicarboxylic acid, illustrating the "odd-even" effect. |

| Adipic Acid (n=4) | Ethyl Acetate | 25 | 2.7 g/100g | Example of an even-numbered linear dicarboxylic acid. Data from various literature sources. |

Note: The provided data for analogous compounds should be used as a general guide. Experimental determination of solubility for this compound in the specific solvents of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the widely accepted static equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, Titrator).

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the organic solvent to each vial.

-

Equilibration: Place the vials in the temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.

-

Sample Dilution: Dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate at each temperature to ensure reproducibility.

-

Report the average solubility and the standard deviation.

-

Plot the solubility as a function of temperature to understand the thermodynamic properties of the dissolution process.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

An In-depth Technical Guide to the Thermal Decomposition of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermal decomposition of 1,1-cyclobutanedicarboxylic acid. The document details the chemical transformation, reaction conditions, and mechanistic insights relevant to researchers in organic synthesis and drug development. The primary decomposition pathway involves a decarboxylation reaction to yield cyclobutanecarboxylic acid and carbon dioxide. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the reaction pathway and experimental workflow.

Introduction

This compound is a geminal dicarboxylic acid that serves as a valuable building block in organic synthesis. Its rigid cyclobutane (B1203170) core and difunctional nature make it a precursor for various carbocyclic structures and pharmacologically active molecules. The thermal decomposition of this compound is a crucial transformation, offering a direct route to monosubstituted cyclobutane derivatives, particularly cyclobutanecarboxylic acid, an important intermediate in the synthesis of various pharmaceutical agents. Understanding the kinetics and mechanism of this decomposition is essential for process optimization and control.

Thermal Decomposition Reaction

The thermal decomposition of this compound primarily proceeds via a decarboxylation reaction upon heating, yielding cyclobutanecarboxylic acid and carbon dioxide.

Reaction:

C₆H₈O₄ (s) → C₅H₈O₂ (l) + CO₂ (g)

Reaction Conditions and Product Yields

The thermal decarboxylation is typically carried out by heating the solid this compound above its melting point. The reaction temperature and reported yields vary slightly across different literature sources.

| Parameter | Value | Reference |

| Reaction Temperature | 160-170 °C | [Organic Syntheses, 1943] |

| ~160 °C | [ChemicalBook] | |

| Product | Cyclobutanecarboxylic acid | [Organic Syntheses, 1943, ChemicalBook] |

| Yield | 60-70% (approx.) | [Organic Syntheses, 1943] |

| 86-91% | [ChemicalBook] |

Reaction Mechanism

The thermal decarboxylation of geminal dicarboxylic acids, such as this compound, is proposed to proceed through a cyclic, six-membered transition state. This intramolecular mechanism involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, followed by the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.

Experimental Protocols

Thermal Decomposition of this compound to Cyclobutanecarboxylic Acid (adapted from Organic Syntheses)

Materials:

-

This compound

-

75-mL distilling flask

-

Thermometer

-

75-mL Claisen flask (as a receiver)

-

Metal or oil bath

-

Running water for cooling

Procedure:

-

Place 30-34 g of this compound into the 75-mL distilling flask.

-

Equip the flask with a thermometer positioned to measure the temperature of the contents.

-

Attach the Claisen flask as a receiver, ensuring it is cooled with running water.

-

Heat the distilling flask in a metal or oil bath to a temperature of 160-170 °C.

-

Maintain this temperature until the evolution of carbon dioxide ceases.

-

After the decarboxylation is complete, increase the bath temperature to 210-220 °C.

-

Collect the fraction that distills at 189-195 °C as crude cyclobutanecarboxylic acid.

-

Redistill the crude product from the Claisen flask to obtain pure cyclobutanecarboxylic acid, which boils at 191.5-193.5 °C at 740 mm Hg.

Kinetic Analysis via Thermogravimetric Analysis (TGA) - A General Workflow

Quantitative Data

Physical and Thermochemical Properties

| Property | Value | Unit | Reference |

| Molecular Formula | C₆H₈O₄ | - | |

| Molecular Weight | 144.12 | g/mol | |

| Melting Point | 157-158 | °C | [Organic Syntheses, 1943] |

| Enthalpy of Sublimation (ΔsubH°) | 111.2 ± 0.7 | kJ/mol | [NIST Chemistry WebBook] |

Kinetic Data

A dissertation by Handzo (1975) reports a kinetic study of the thermal decarboxylation of this compound in the solid state using infrared spectroscopy to monitor the reaction progress. However, the specific Arrhenius parameters (activation energy and pre-exponential factor) from this study are not publicly available in the reviewed literature. Further investigation into this specific source would be required to obtain these quantitative kinetic values.

Conclusion

The thermal decomposition of this compound is a well-established method for the synthesis of cyclobutanecarboxylic acid. The reaction proceeds via a decarboxylation mechanism at temperatures around 160-170 °C, with reported yields ranging from approximately 60% to over 90%. While the general mechanism is understood to involve a cyclic transition state, detailed quantitative kinetic parameters for this specific reaction are not widely disseminated in publicly accessible literature. The experimental protocols provided herein offer a solid foundation for the practical application of this reaction in a laboratory setting. For professionals in drug development, this reaction provides a key step in accessing valuable cyclobutane-containing synthons.

The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthesis of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a recurring motif in numerous biologically active molecules and a valuable building block in organic synthesis. Its inherent ring strain imparts unique conformational and reactivity properties that are leveraged in the design of novel therapeutics and complex molecular architectures. At the heart of many cyclobutane-containing structures lies a key intermediate: 1,1-Cyclobutanedicarboxylic acid. This in-depth guide explores the historical journey of its discovery and the evolution of its synthesis, providing detailed experimental protocols and comparative data for synthetic chemists.

A Challenging Beginning: Early Syntheses and Misconceptions

The late 19th century marked the dawn of cyclobutane chemistry, a field initially met with skepticism due to the prevailing belief that rings smaller than six carbons would be too unstable to exist. One of the pioneers in this area was William Henry Perkin, Jr., who, in 1883, reported one of the first successful syntheses of a cyclobutane derivative.[1] His work, however, was not without its initial missteps. An earlier attempt in the same year, involving the reaction of acetoacetic ester with 1,3-dibromopropane (B121459), did not yield the expected cyclobutane derivative.[1]

The first successful synthesis of this compound was achieved through the condensation of diethyl malonate with a 1,3-dihalopropane, a method that has remained a cornerstone of its preparation.[2][3] This approach, often referred to as a modification of the malonic ester synthesis, laid the groundwork for future investigations and optimizations.

The Classic Approach: The Malonic Ester Synthesis

The most well-documented and historically significant method for synthesizing this compound involves the reaction of diethyl malonate with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base.[2][4] The reaction proceeds via a tandem alkylation. First, the enolate of diethyl malonate, generated by a base like sodium ethoxide, acts as a nucleophile, displacing one of the halide atoms of the dihalopropane. The resulting intermediate then undergoes an intramolecular cyclization, where the second enolate formed displaces the remaining halide to form the cyclobutane ring. The subsequent hydrolysis of the diethyl ester yields this compound.

A significant challenge in this synthesis is the competing intermolecular reaction, which leads to the formation of byproducts such as tetraethyl 1,1,5,5-pentanetetracarboxylate.[2][5] Early reports often cited low yields of the desired cyclobutane derivative, typically around 25%.[3]

Enhancing Efficiency: Modifications and Improved Yields

Over the years, considerable effort has been dedicated to optimizing the synthesis of diethyl 1,1-cyclobutanedicarboxylate to improve the yield and minimize byproduct formation. Key modifications have focused on reaction conditions, including the choice of solvent, base, and the mode of addition of reactants.

One critical improvement involves the concurrent addition of the sodium ethoxide solution and the 1,3-dihalopropane to the refluxing solution of diethyl malonate.[3] This technique helps to maintain a low concentration of the bromoester intermediate, thereby favoring the intramolecular cyclization over the intermolecular side reaction. By implementing such strategies, yields of the cyclic diester have been significantly increased to as high as 60-65%.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of diethyl 1,1-cyclobutanedicarboxylate, the precursor to this compound.

| Reactants | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide | Ethanol (B145695) | Concurrent addition of base and dibromide to refluxing malonate solution | Diethyl 1,1-cyclobutanedicarboxylate | 60-65 | [3] |

| Diethyl malonate, Trimethylene chlorobromide | Sodium ethoxide | Ethanol | Addition of ethoxide to a mixture of malonate and chlorobromide | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | [4] |

| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide | Ethanol | Addition of ethoxide to malonate and dibromide at 60-65°C | This compound (after hydrolysis) | Not specified for ester, 30-34g from 1 mole malonate | [2] |

Experimental Protocols

Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate from Diethyl Malonate and Trimethylene Chlorobromide[4]

Materials:

-

Sodium (138 g, 6.0 g atoms)

-

Absolute ethanol (2.5 L)

-

Diethyl malonate (480 g, 3.0 moles)

-

Trimethylene chlorobromide (472 g, 3.0 moles)

-

Ether

-

Saturated salt solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by adding fresh-cut sodium to absolute ethanol in a 5-L round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.

-

In a separate 5-L three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inlet for the ethoxide solution, diethyl malonate and trimethylene chlorobromide are mixed.

-

The sodium ethoxide solution is added to the stirred mixture of the esters.

-

After the addition is complete, the mixture is refluxed.

-

The alcohol is then removed by distillation.

-

The reaction mixture is cooled, and cold water is added to dissolve the sodium halides.

-

The organic layer is separated, and the aqueous layer is extracted with three portions of ether.

-

The combined organic layer and ether extracts are washed with a saturated salt solution and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure to yield diethyl 1,1-cyclobutanedicarboxylate.

Synthesis of this compound from Diethyl Malonate and Trimethylene Bromide[2]

Materials:

-

Ethyl malonate (160 g, 1 mole)

-

Trimethylene bromide (212 g, 1.05 moles)

-

Sodium (46 g, 2 gram atoms)

-

Absolute ethanol (800 ml)

-

Ether

-

Potassium hydroxide (B78521) (112 g)

-

Ethanol (200 ml)

-

Hydrochloric acid

-

Calcium chloride

-

Ethyl acetate (B1210297)

Procedure:

-

In a 3-L three-necked flask, place ethyl malonate and trimethylene bromide.

-

With stirring, add a solution of sodium in absolute ethanol while maintaining the temperature at 60–65°C.

-

After the addition, heat the mixture on a steam bath for about 2 hours until a sample is neutral to phenolphthalein.

-

Add water to dissolve the sodium bromide and remove the ethanol by distillation.

-

Steam distill the mixture to separate the ethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester.

-

Separate the ester layer from the distillate and extract the aqueous layer with ether.

-

Combine the ester layer and the ether extract and remove the ether.

-

Hydrolyze the esters by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.

-

Remove most of the ethanol by distillation and evaporate the mixture to dryness.

-

Dissolve the residue in water, acidify with hydrochloric acid, and boil to expel carbon dioxide.

-

Make the solution alkaline with ammonia and extract with four portions of ether.

-

Dry the ether extracts over calcium chloride and remove the ether by distillation.

-

The residual crude acid is purified by crystallization from hot ethyl acetate to yield pure this compound.

Visualizing the Synthesis

The general workflow for the synthesis of this compound via the malonic ester route can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

The key to improving the yield of the desired cyclobutane product lies in favoring the intramolecular cyclization pathway over the intermolecular side reaction.

Caption: Competing reaction pathways in the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Conclusion

The synthesis of this compound represents a significant chapter in the history of alicyclic chemistry. From the early, challenging explorations of Perkin to the optimized procedures detailed in "Organic Syntheses," the journey to efficiently construct this strained four-membered ring has been one of persistent scientific inquiry. For modern researchers in drug discovery and chemical synthesis, a thorough understanding of these historical and methodological developments is invaluable. The protocols and data presented herein provide a solid foundation for the preparation of this versatile building block, paving the way for the creation of novel and impactful molecules.

References

An In-depth Technical Guide to 1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2), along with its significant applications in the pharmaceutical and materials science sectors. This document includes detailed experimental protocols for key syntheses involving this compound and visual representations of its role in important biological pathways.

Chemical and Physical Properties

This compound is a white, crystalline powder.[1] It serves as a crucial building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of the anticancer drug carboplatin (B1684641).[2][3] Its dicarboxylic acid functionality and the inherent strain of the cyclobutane (B1203170) ring make it a versatile reagent for creating complex molecules.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5445-51-2 | [5] |

| Molecular Formula | C₆H₈O₄ | [5] |

| Molecular Weight | 144.13 g/mol | [5] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 157-161 °C | [6] |

| Solubility | Soluble in water | [6] |

| InChI Key | CCQPAEQGAVNNIA-UHFFFAOYSA-N | [5] |

| SMILES | O=C(O)C1(C(=O)O)CCC1 | [5] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8][9][10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][8] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6][8]

Table 2: Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [7][10] |

| Precautionary Statement | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [7][10] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][10] |

| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [7][10] |

| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [10] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Applications and Experimental Protocols

Synthesis of Carboplatin

This compound is a vital precursor in the synthesis of carboplatin, a second-generation platinum-based anticancer drug.[2][11] The synthesis generally involves the reaction of this compound with a platinum(II) complex.[1][11]

Experimental Protocol: Generalized Synthesis of Carboplatin

This protocol is a generalized representation based on literature descriptions.[2][4][11][12][13][14]

-

Preparation of the Platinum(II) Aqua Complex: A cis-diiodo-diammineplatinum(II) complex is reacted with an aqueous solution of silver nitrate (B79036) in the dark with stirring. This reaction precipitates silver iodide, leaving a solution of the platinum(II) aqua complex.

-

Filtration: The silver iodide precipitate is removed by filtration.

-

Reaction with this compound: The filtrate containing the platinum(II) aqua complex is then treated with an aqueous solution of this compound.

-

pH Adjustment: The pH of the reaction mixture is carefully adjusted to the optimal range for complexation.

-

Reaction and Crystallization: The mixture is stirred for several hours, often overnight, to allow for the formation of carboplatin. The product is then isolated by concentration of the solution and crystallization.

-

Purification: The resulting white solid is washed with water and ethanol (B145695) and then dried to yield carboplatin.

Role in the Mechanism of Action of Carboplatin

The 1,1-cyclobutanedicarboxylate ligand in carboplatin plays a crucial role in its mechanism of action by influencing its stability and reactivity. Carboplatin itself is a prodrug that requires activation. This activation occurs through a slow hydrolysis process where the dicarboxylate ligand is replaced by water molecules, forming the active aqua complex. This activated species then binds to DNA, forming cross-links and ultimately leading to apoptosis in cancer cells.

Dicycloplatin (B3257326): A Supramolecular Derivative

Dicycloplatin is a novel platinum-based anticancer agent that is a supramolecular complex formed by one molecule of carboplatin and one molecule of this compound, linked through hydrogen bonds. This structure is reported to have improved solubility and stability.[15]

Experimental Protocol: Synthesis of Dicycloplatin

This protocol is based on a described method.

-

Dissolution: Dissolve carboplatin in pure water at room temperature.

-

Addition: Add an equimolar amount of this compound to the carboplatin solution.

-

Reaction: Allow the reaction to proceed in the dark at a controlled temperature (e.g., 0-60 °C) for several days.

-

Isolation: The dicycloplatin product can be obtained by methods such as concentration under reduced pressure or freeze-drying to remove excess water.

The mechanism of action of dicycloplatin involves the induction of apoptosis in cancer cells through both the death receptor pathway and the mitochondrial pathway, which is mediated by an increase in reactive oxygen species (ROS).[16][17]

Lanthanide Metal-Organic Frameworks (MOFs)

This compound can be utilized as an organic linker in the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs).[3][18] These materials have potential applications in areas such as luminescence and catalysis.[19][20][21] The synthesis is typically carried out under solvothermal conditions.

Experimental Protocol: Generalized Solvothermal Synthesis of a Lanthanide MOF

This is a general procedure for the synthesis of a Ln-MOF using a dicarboxylic acid linker.[19][22]

-

Reactant Mixture: A lanthanide salt (e.g., lanthanum nitrate hexahydrate) and this compound are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).

-

Cooling and Isolation: The autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is then isolated by decanting the supernatant.

-

Washing and Drying: The crystals are washed with a solvent like methanol (B129727) to remove any unreacted starting materials and then dried in an oven at a low temperature.

Suppliers

This compound is available from a number of chemical suppliers. A partial list of suppliers includes:

-

AK Scientific, Inc.

-

ChemicalBook

-

CymitQuimica

-

Fisher Scientific

-

Sigma-Aldrich

-

TCI Chemicals

It is recommended to request a certificate of analysis from the supplier to ensure the purity of the compound for research and development purposes.

References

- 1. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5445-51-2 [chemicalbook.com]

- 4. jbuon.com [jbuon.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound(5445-51-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sid.ir [sid.ir]

- 12. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]

- 13. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Dicycloplatin, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of Dicycloplatin, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of dicycloplatin, a novel platinum chemotherapeutical drug, on inhibiting cell growth and inducing cell apoptosis. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 19. chalcogen.ro [chalcogen.ro]

- 20. Syntheses of a series of lanthanide metal–organic frameworks for efficient UV-light-driven dye degradation: experiment and simulation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. A Series of Lanthanide-Based Metal-Organic Frameworks: Synthesis, Structures, and Multicolor Tuning of Single Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Geometry of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclobutanedicarboxylic acid is a disubstituted cyclobutane (B1203170) that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a predictable scaffold for the spatial arrangement of functional groups, a critical feature in the rational design of bioactive molecules and functional materials. Understanding the precise molecular geometry of this compound is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the molecular geometry of this compound, drawing upon experimental data from X-ray crystallography and established computational chemistry methodologies.

Molecular Structure and Conformation

The molecular structure of this compound consists of a four-membered cyclobutane ring with two carboxylic acid groups geminally substituted on one of the carbon atoms. A key feature of the cyclobutane ring is its puckered conformation. Unlike a planar arrangement, which would suffer from significant angle and torsional strain, the puckering of the ring helps to alleviate these strains.

At room temperature, the cyclobutane ring of this compound is disordered in the crystalline state. However, at a low temperature of 20 K, the structure becomes ordered, revealing a distinct puckered conformation.[1] In this ordered state, one of the carbon atoms of the cyclobutane ring (Cγ) is displaced from the plane formed by the other three ring atoms.[1]

Quantitative Geometrical Parameters

The precise bond lengths and angles of this compound have been determined by low-temperature X-ray crystallography.[1] The data reveals a non-planar cyclobutane ring with acute internal angles. The C-C bond lengths within the ring are not uniform, with the bonds adjacent to the substituted carbon being slightly longer. The carboxylic acid groups are oriented in a way that facilitates hydrogen bonding between neighboring molecules in the crystal lattice.[1]

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths (Å) | ||||

| Cα–Cβ (avg) | C1 | C2/C4 | 1.560 | |

| Cβ–Cγ (avg) | C2/C4 | C3 | 1.548 | |

| C=O (avg) | C5/C6 | O2/O4 | 1.223 | |

| C–OH (avg) | C5/C6 | O1/O3 | 1.323 | |

| Bond Angles (°) | ||||

| ∠ at Cα | C4 | C1 | C2 | 88.52 |

| ∠ at Cβ (avg) | C1 | C2/C4 | C3 | 89.11 |

| ∠ at Cγ | C2 | C3 | C4 | 89.35 |

Table 1: Summary of key geometrical parameters of this compound at 20 K, derived from X-ray crystallography data.[1] Cα refers to the carbon atom bearing the carboxyl groups (C1), Cβ to the adjacent ring carbons (C2, C4), and Cγ to the carbon opposite Cα (C3).

Experimental Determination of Molecular Geometry

X-ray Crystallography

The definitive method for determining the three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction.

Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal. The resulting diffraction pattern is used to calculate the electron density distribution, from which the positions of the individual atoms can be determined with high precision.

Generalized Experimental Protocol:

-

Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small organic molecules like this compound, a common method is slow evaporation of a saturated solution. The choice of solvent is critical and may require screening of several options.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Computational Modeling of Molecular Geometry

In addition to experimental methods, computational chemistry provides a powerful tool for investigating molecular geometry.

Methodology:

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for geometry optimizations of organic molecules. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger), are commonly employed to calculate the equilibrium geometry of molecules in the gas phase.

Significance in Drug Development

The rigid and puckered nature of the cyclobutane ring in this compound makes it an attractive scaffold in drug design. This scaffold can be used to:

-

Control Conformation: The constrained ring system limits the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

-

Introduce Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a current trend in drug discovery to explore new chemical space and improve physicochemical properties.

-

Serve as a Bioisostere: The cyclobutane moiety can act as a non-classical bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to modulate properties like solubility and metabolic stability.

The platinum-based anticancer drug Carboplatin, for instance, utilizes a 1,1-cyclobutanedicarboxylate ligand.

Conclusion

The molecular geometry of this compound is characterized by a puckered four-membered ring with geminal carboxylic acid substituents. Low-temperature X-ray crystallography has provided a detailed and precise picture of its solid-state conformation, revealing key bond lengths and angles. This experimentally determined structure, complemented by computational modeling, provides a solid foundation for understanding the molecule's properties and for its application as a rigid scaffold in the design of new pharmaceuticals and materials. The unique three-dimensional arrangement of its functional groups makes it a valuable tool for medicinal chemists seeking to create molecules with specific spatial and conformational properties.

References

Spectroscopic Profile of 1,1-Cyclobutanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1-Cyclobutanedicarboxylic acid. The following sections detail the key spectroscopic data, experimental methodologies, and visual workflows essential for the identification and analysis of this compound.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized below, providing a reference for its structural elucidation.

Infrared (IR) Spectroscopy

| Feature | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3300-2500 | Strong, broad band characteristic of a carboxylic acid O-H group involved in hydrogen bonding.[1][2][3] |

| C-H Stretch | ~3000 | Sharp peaks superimposed on the broad O-H band, corresponding to the alkyl C-H stretching.[1] |

| C=O Stretch | 1760-1690 | Intense, sharp band indicative of the carbonyl group in the carboxylic acid.[1][2] |

| C-O Stretch | 1320-1210 | Medium to strong band.[1][2] |

| O-H Bend | 1440-1395 & 950-910 | Bending vibrations of the O-H group.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10-13 | Broad Singlet | 2H | Carboxylic acid protons (-COOH). The broadness is due to hydrogen bonding.[2][4][5] |

| ~2.5 | Multiplet | 4H | Methylene protons (-CH₂) of the cyclobutane (B1203170) ring. |

| ~2.0 | Multiplet | 2H | Methylene proton (-CH₂) of the cyclobutane ring. |

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| 165-185 | Carboxylic acid carbonyl carbons (-COOH).[3][4][8] |

| ~50 | Quaternary carbon of the cyclobutane ring (C1). |

| ~30 | Methylene carbons of the cyclobutane ring (-CH₂). |

| ~15 | Methylene carbon of the cyclobutane ring (-CH₂). |

Solvent: DMSO-d₆[6]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 144 | Molecular ion [M]⁺.[9][10] |

| 127 | Loss of OH (17 amu).[8][11] |

| 99 | Loss of COOH (45 amu). |

| 72 | Fragmentation of the cyclobutane ring.[9] |

| 45 | COOH⁺ fragment.[9] |

| 27 | C₂H₃⁺ fragment.[9] |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard techniques for carboxylic acids.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[9]

Procedure (ATR Method):

-

Sample Preparation: A small amount of the solid this compound powder is placed directly on the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Procedure (KBr Pellet Method):

-

Sample Preparation: A few milligrams of this compound are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its detailed molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆), in an NMR tube.[6][7] A small amount of Tetramethylsilane (TMS) is often added as an internal standard.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

Spectral Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to elucidate the structure.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS). For GC-MS, derivatization may be necessary to increase volatility.

Instrumentation: A mass spectrometer coupled with a suitable ionization source (e.g., Electron Ionization for GC-MS).

Procedure (GC-MS with Derivatization):

-

Sample Preparation & Derivatization: To increase volatility, the carboxylic acid groups can be derivatized, for example, by silylation. The sample is treated with a silylating agent (e.g., BSTFA) and heated.[12]

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. This compound | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Electronic Properties of 1,1-Cyclobutanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclobutanedicarboxylic acid, a key building block in the synthesis of pharmaceuticals, notably the anticancer agent carboplatin, possesses a unique strained ring structure that influences its electronic properties and reactivity. This technical guide provides a detailed examination of the electronic characteristics of this compound, drawing upon computational studies. Key electronic parameters, including molecular orbital energies and electrostatic potential, are presented to offer a comprehensive understanding of its chemical behavior. This document is intended to serve as a foundational resource for researchers engaged in drug design, materials science, and synthetic chemistry involving this versatile molecule.

Introduction

This compound (also known as 1,1-dicarboxycyclobutane) is a geminal dicarboxylic acid featuring a four-membered cyclobutane (B1203170) ring. The inherent ring strain and the presence of two electron-withdrawing carboxylic acid groups on the same carbon atom create a unique electronic environment that dictates its reactivity and interaction with other molecules. A thorough understanding of its electronic properties is paramount for its application in medicinal chemistry, particularly in the design of platinum-based anticancer drugs where it acts as a bidentate ligand, and in the broader field of materials science. This guide summarizes key electronic properties derived from theoretical calculations, providing a quantitative basis for predicting its behavior in various chemical systems.

Molecular Structure and Conformations

The electronic properties of this compound are intrinsically linked to its three-dimensional structure. Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the stable conformations of the molecule.

Computational Methodology

The conformational landscape of this compound has been investigated using DFT calculations at the B3PW91/6-311++G** level of theory. This method provides a robust framework for determining the geometric and electronic structures of organic molecules. Based on these calculations, five stable conformations of the 1,1-dicarboxycyclobutane molecule have been identified.[1][2] The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

The following diagram illustrates a generalized workflow for performing DFT calculations to determine molecular properties.

Frontier Molecular Orbitals and Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

HOMO-LUMO Analysis

DFT calculations are a powerful tool for determining the energies of the HOMO and LUMO. For cyclobutane-1,1-dicarboxylate (B1232482) ligands, the carbonyl groups, with their electronegative oxygen atoms, are regions of high electron density.[1] In related systems, the HOMO is often localized on the π-system of the molecule, while the LUMO is centered on the carbonyl carbons, highlighting their electrophilic nature.[1] A smaller HOMO-LUMO gap generally indicates higher reactivity.[1]

The following table would be populated with specific HOMO, LUMO, and HOMO-LUMO gap energies upon availability of the full text of relevant computational studies.

| Parameter | Value (eV) | Method | Reference |

| HOMO Energy | Data not available | B3PW91/6-311++G | |

| LUMO Energy | Data not available | B3PW91/6-311++G | |

| HOMO-LUMO Gap | Data not available | B3PW91/6-311++G** |

Conceptual DFT Descriptors

From the HOMO and LUMO energies, several key electronic descriptors can be calculated to quantify the reactivity of this compound.

-